Methyl 3-amino-4-(hexadecyloxy)benzoate
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Overview
Description
Methyl 3-amino-4-(hexadecyloxy)benzoate is an organic compound with the molecular formula C24H41NO3 and a molecular weight of 391.596 g/mol It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hexadecyloxy group at the 4-position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-(hexadecyloxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Alkylation: The introduction of the hexadecyloxy group is achieved through an alkylation reaction. This involves reacting 3-amino-4-hydroxybenzoic acid with hexadecyl bromide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group of the intermediate product is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to various acylated or sulfonated derivatives .
Scientific Research Applications
Methyl 3-amino-4-(hexadecyloxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature, which includes both hydrophilic and hydrophobic regions.
Medicine: Research into its potential as a local anesthetic or anti-inflammatory agent is ongoing.
Mechanism of Action
The mechanism by which methyl 3-amino-4-(hexadecyloxy)benzoate exerts its effects is not fully understood. it is believed to interact with cell membranes due to its amphiphilic nature. The hexadecyloxy group allows it to embed in lipid bilayers, while the amino group can interact with membrane proteins or other polar molecules. This interaction may alter membrane fluidity and permeability, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar in structure but lacks the hexadecyloxy group, making it less hydrophobic and less likely to interact with lipid membranes.
Methyl 3-amino-4-hydroxybenzoate: Similar but with a hydroxyl group instead of the hexadecyloxy group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-amino-4-(hexadecyloxy)benzoate is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This makes it particularly useful in studies involving membrane dynamics and interactions .
Properties
CAS No. |
2497-65-6 |
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Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
methyl 3-amino-4-hexadecoxybenzoate |
InChI |
InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-18-17-21(20-22(23)25)24(26)27-2/h17-18,20H,3-16,19,25H2,1-2H3 |
InChI Key |
PICGZONBJRKQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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